17alpha-Propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

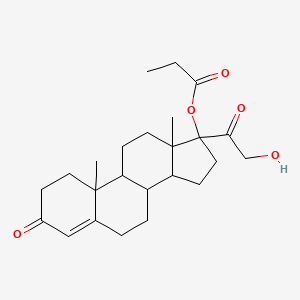

17alpha-Propionate, also known as clascoterone, is a synthetic steroidal antiandrogen. It is primarily used in dermatology for the treatment of acne vulgaris. This compound is notable for its ability to act as an androgen receptor antagonist, which helps in reducing the effects of androgens on the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha-Propionate involves several steps:

Protection of Primary Alcohol: The primary alcohol group is protected using DMTr-Cl (or MMTr-Cl) to form a protected intermediate.

Esterification: The 17alpha hydroxyl group is esterified under the action of an acylating reagent.

Deprotection: The DMTr group is removed under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time to ensure efficient conversion of intermediates to the final product.

Chemical Reactions Analysis

17alpha-Propionate undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different steroidal structures.

Substitution: Substitution reactions, particularly at the hydroxyl and oxopropoxy groups, can yield a variety of analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dermatological Applications

1.1 Acne Vulgaris Treatment

Cortexolone 17α-propionate has been developed primarily for the treatment of acne vulgaris. As a potent androgen receptor inhibitor, it acts locally to reduce sebum production and inflammation associated with acne. Clinical studies have demonstrated that a topical formulation of clascoterone cream (1%) significantly improves acne lesions with a favorable safety profile .

1.2 Androgenetic Alopecia

The compound is also being investigated for treating androgenetic alopecia (AGA). In a phase 1 study, clascoterone was applied topically and showed promising results in reducing hair loss by antagonizing the effects of dihydrotestosterone (DHT) on hair follicles .

Wound Healing Properties

Cortexolone 17α-propionate has shown potential as a wound healing agent. In vitro studies indicated that it enhances fibroblast migration and proliferation, crucial for effective wound healing. For instance, it demonstrated a significant increase in fibroblast migration rates compared to control treatments .

Table 1: Effects on Fibroblast Migration

| Treatment | Fibroblast Migration (%) |

|---|---|

| Cortexolone 17α-propionate | 30.3 - 62.9 |

| Recombinant human EGF (rhEGF) | 61.5 |

| Cortisol | 27.4 |

In vivo studies further confirmed these effects, showing that cortexolone treatment led to a 143% increase in proliferative cells at the wound site after three days of administration .

Pharmacokinetics and Safety Profile

3.1 Absorption and Metabolism

Cortexolone 17α-propionate exhibits low systemic absorption when used in cream formulations; however, solution formulations for AGA have demonstrated measurable systemic concentrations . The pharmacokinetic profile indicates that after topical application, plasma levels peak at around five hours post-application before declining.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax | ~5 hours |

| Systemic Absorption | Minimal in cream form |

| Peak Plasma Concentration | Detected in solution form |

3.2 Cardiac Safety

A phase 1 study assessed the cardiac safety of clascoterone by evaluating its effect on the QTc interval in healthy volunteers. Results indicated no significant impact on cardiac function within the tested concentration range .

Comparative Efficacy

In comparative studies against other antiandrogens such as finasteride and cyproterone acetate, cortexolone 17α-propionate has shown superior topical activity without systemic side effects typically associated with oral antiandrogens .

Table 3: Comparative Topical Activity

| Compound | Topical Activity (%) |

|---|---|

| Cortexolone 17α-propionate | High |

| Finasteride | Moderate |

| Cyproterone Acetate | Moderate |

Mechanism of Action

The mechanism of action of 17alpha-Propionate involves its role as an androgen receptor antagonist. By binding to androgen receptors with high affinity, it competes with androgens and blocks their signaling pathways. This inhibition reduces sebaceous gland proliferation, sebum production, and inflammatory pathways, which are key factors in the pathogenesis of acne .

Comparison with Similar Compounds

17alpha-Propionate is unique due to its high affinity for androgen receptors and its effectiveness as a topical antiandrogen. Similar compounds include:

Cyproterone acetate: Another steroidal antiandrogen used in the treatment of acne and hirsutism.

Spironolactone: A non-steroidal antiandrogen used for similar dermatological conditions.

Flutamide: A non-steroidal antiandrogen primarily used in the treatment of prostate cancer.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Biological Activity

Cortexolone-17α-propionate (CB-03-01) is a topical antiandrogen compound that has garnered attention for its potential therapeutic applications in treating androgen-related skin disorders, such as androgenetic alopecia and acne. This article reviews the biological activity of 17alpha-propionate, focusing on its pharmacological properties, mechanisms of action, and clinical findings.

Chemical Structure and Properties

Cortexolone-17α-propionate is a monoester derivative of cortexolone, characterized by its ability to act as an androgen receptor inhibitor. Its chemical structure allows it to bind selectively to androgen receptors, thus inhibiting the action of endogenous androgens.

The primary mechanism through which cortexolone-17α-propionate exerts its biological effects is by binding to androgen receptors in target tissues. This binding displaces endogenous androgens, leading to a reduction in androgen-mediated effects. Unlike systemic antiandrogens, cortexolone-17α-propionate demonstrates limited systemic absorption, which minimizes potential side effects associated with systemic therapies.

Antiandrogenic Effects

Cortexolone-17α-propionate has been shown to possess significant antiandrogenic activity. In comparative studies:

- It was found to be approximately three times more potent than flutamide and twice as effective as finasteride in local applications.

- Its activity was comparable to cyproterone acetate, another well-known antiandrogen .

Topical Application Studies

A study investigating the topical activity of cortexolone-17α-propionate demonstrated that it maintained high concentrations at the application site while rapidly converting to its inactive form (cortexolone) through hydrolysis by skin and plasma esterases. The following table summarizes the metabolic transformation over time:

| Incubation Time | Cortexolone-17α-propionate (%) | Cortexolone-21-propionate (%) | Cortexolone (%) |

|---|---|---|---|

| 0 | 99.6 | 0.5 | 0.0 |

| 30 min | 93.2 | 6.5 | 0.4 |

| 1 h | 85.2 | 13.2 | 1.7 |

| 2 h | 67.2 | 25.3 | 7.5 |

| 4 h | 30.3 | 33.8 | 35.9 |

| 6 h | 11.3 | 23.8 | 64.9 |

This data indicates that the compound remains active for several hours post-application before significant conversion occurs .

Phase I Trials

A Phase I clinical trial assessed the safety and pharmacokinetics of cortexolone-17α-propionate applied topically at a concentration of 7.5% over four days. Key findings included:

- No significant effects on the QTc interval were observed, indicating a favorable cardiac safety profile.

- The plasma concentration peaked at around 5 hours post-application, with no detectable levels of metabolites beyond the limit of quantification .

Efficacy in Treating Skin Disorders

In randomized controlled trials for acne treatment, patients receiving clascoterone cream (1% formulation containing cortexolone-17α-propionate) showed significantly higher treatment success rates compared to placebo groups at week 12 .

Case Studies

Case studies involving patients with androgenetic alopecia indicated that topical application of cortexolone-17α-propionate resulted in visible improvement in hair density and scalp condition without notable systemic side effects .

Properties

IUPAC Name |

[17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNHMOZDMYNCPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.